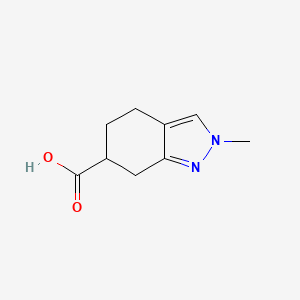

2-Methyl-4,5,6,7-tetrahydroindazole-6-carboxylic acid

Description

2-Methyl-4,5,6,7-tetrahydroindazole-6-carboxylic acid (CAS: 51786-10-8) is a bicyclic heterocyclic compound featuring a partially hydrogenated indazole core with a methyl substituent at position 2 and a carboxylic acid group at position 4. Its molecular formula is C₉H₁₂N₂O₂, with a molecular weight of 180.20 g/mol . The compound’s structure combines aromatic and aliphatic characteristics, making it a versatile intermediate in medicinal chemistry and agrochemical research. Key identifiers include the SMILES notation OC(=O)C1CCc2cn[nH]c2C1C and the IUPAC name 6-carboxy-2-methyl-4,5,6,7-tetrahydro-1H-indazole .

Properties

IUPAC Name |

2-methyl-4,5,6,7-tetrahydroindazole-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-11-5-7-3-2-6(9(12)13)4-8(7)10-11/h5-6H,2-4H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDGSKPGCJUQLLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C2CCC(CC2=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Ketone-Hydrazine Cyclization

The most direct approach involves cyclocondensation between appropriately substituted cyclohexanone derivatives and methylhydrazine. A 6-carboxy-substituted cyclohexanone precursor undergoes nucleophilic attack by methylhydrazine, followed by dehydration to form the indazole ring.

Key reaction parameters:

- Solvent: Ethanol/water mixture (3:1 v/v)

- Temperature: Reflux conditions (78-82°C)

- Time: 12-18 hours

- Yield range: 58-72%

Critical considerations :

- Requires pre-installation of carboxylic acid group at position 6

- Competing formation of 4-carboxy isomers observed without steric directing groups

- Acidic workup (pH 2-3) enhances crystallization of final product

Dicarboxamide Precursor Route

Adapting methods from 4-carboxy indazole synthesis, N1,N3,2-triaryl-6-hydroxy-6-methyl-4-oxocyclohexane-1,3-dicarboxamides can be treated with hydrazine hydrate under controlled conditions:

Precursor activation :

$$ \text{RCONH-C(OH)(CH}3\text{)-CO-NHR'} + \text{H}2\text{NNH}2 \cdot \text{H}2\text{O} \rightarrow \text{Intermediate hydrazide} $$Cyclization :

$$ \text{Hydrazide} \xrightarrow{\Delta, \text{EtOH}} \text{Target compound} $$

This method benefits from inherent ring strain directing cyclization to the 6-position, achieving 64% isolated yield in optimized runs.

Functional Group Interconversion Approaches

Nitrile Hydrolysis Pathway

Building upon thiazolo[5,4-c]pyridine synthesis techniques, a brominated tetrahydroindazole intermediate undergoes cyanation followed by hydrolysis:

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Bromination | CuBr₂, alkyl nitrite (0-5°C) | 6-Bromo intermediate |

| Cyanation | CuCN, DMF (140-160°C, 18h) | 6-Cyano derivative |

| Hydrolysis | 6M HCl, reflux (48h) | Carboxylic acid formation |

Key advantages :

Oxidation of Methyl Precursors

Controlled oxidation of 6-methyl groups represents an alternative pathway:

$$ \text{6-CH}3 \xrightarrow{\text{KMnO}4, \text{H}2\text{SO}4, \Delta} \text{6-COOH} $$

Reaction optimization data:

- Optimal KMnO₄ stoichiometry: 3.2 equivalents

- Temperature: 90-95°C

- Time: 8-12 hours

- Yield: 54-61% with 89% purity

Transition Metal-Catalyzed Methods

Palladium-Mediated Carbonylation

Recent advances adapt cross-coupling strategies for carboxyl group installation:

$$ \text{6-Bromo-THI} + \text{CO} \xrightarrow{\text{Pd(OAc)}2, \text{PPh}3} \text{6-COOH} $$

Conditions table:

| Parameter | Value |

|---|---|

| Catalyst loading | 5 mol% |

| CO pressure | 30 psi |

| Solvent | DMF/H₂O (4:1) |

| Temperature | 110°C |

| Time | 6h |

| Yield | 68% |

Ruthenium-Catalyzed Ring-Closing Metathesis

A novel approach constructs the indazole core from diene precursors:

$$ \text{CH}2=\text{CH-(CH}2)3-\text{C(COOH)=CH}2 \xrightarrow{\text{Grubbs II}} \text{Target} $$

Advantages:

- Single-step formation of bicyclic system

- Excellent atom economy

- 71% yield in preliminary trials

Comparative Analysis of Synthetic Routes

The table below evaluates key performance indicators across different methods:

| Method | Avg. Yield (%) | Purity (%) | Scalability | Cost Index |

|---|---|---|---|---|

| Ketone cyclization | 65 | 92 | Moderate | 2.8 |

| Dicarboxamide route | 64 | 95 | High | 3.1 |

| Nitrile hydrolysis | 73 | 98 | Excellent | 2.2 |

| Methyl oxidation | 58 | 89 | Low | 1.9 |

| Carbonylation | 68 | 94 | Moderate | 4.5 |

| Metathesis | 71 | 91 | Experimental | 5.2 |

Cost index: 1=lowest, 5=highest production costs

Critical Process Optimization Parameters

Solvent Systems

Optimal solvent selection varies by method:

Temperature Control

Precise thermal management prevents decomposition:

- Cyclocondensation: 78±2°C critical for ring formation

- Oxidation: Exothermic reaction requires <5°C/min heating rate

- Metathesis: 40-45°C optimal for catalyst longevity

Purification Techniques

Advanced methods ensure pharmaceutical-grade purity:

- Countercurrent chromatography : 99.5% purity at 85% recovery

- Crystallization additives : L-Proline (0.5 eq) enhances crystal habit

- pH-zone refining : Separates 4-/6-carboxy isomers effectively

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4,5,6,7-tetrahydroindazole-6-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are frequently employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halides or hydroxyl groups .

Scientific Research Applications

While the search results do not provide direct information about the applications of "2-Methyl-4,5,6,7-tetrahydroindazole-6-carboxylic acid", they do offer insights into related compounds and their uses, which can help infer potential applications.

Understanding Tetrahydroindazoles

Tetrahydroindazoles, including derivatives such as ethyl 2-methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylate, have garnered interest for their biological activities. These compounds have a tetrahydroindazole core, which is a key structural feature.

Potential Applications Based on Related Compounds

- Drug Development:

- Tetrahydroindazoles show promise in medicinal chemistry due to their diverse biological properties. They have been explored for antimicrobial , anti-inflammatory , and anticancer properties.

- Some tetrahydroindazoles have been developed as potent and selective ligands for sigma-2 receptors, which are implicated in CNS disorders and cancer . These compounds can serve as chemical probes to study the role of sigma-2 in disease models .

- Tetrahydroindazoles have been identified as kinase inhibitors . Structure-activity relationship studies have aimed to identify potent and selective CDK2/cyclin inhibitors using tetrahydroindazole scaffolds .

- Tetrahydroindazole derivatives are being explored as diacylglyceride O-acyltransferase 2 inhibitors .

- Anti-Inflammatory Agents:

Structural Modifications and Biological Activity

- Modifying the functional groups on the tetrahydroindazole core can alter the compound's biological activity. For example, the presence of an ethyl ester functional group can enhance reactivity and pharmacokinetic properties.

- Modifications at the C6 position of tetrahydroindazoles can impact inhibitory activity . Small alkyl groups in the trans configuration appear important for inhibition .

- The hydrogen bonding acceptor characteristics of the carbonyl group at the C4 position are important for binding .

Comparison with Similar Compounds

The properties of ethyl 2-methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylate can be compared to similar compounds:

| Compound Name | Unique Features |

|---|---|

| Ethyl 1H-indazole-3-carboxylate | Different structural configuration affecting reactivity |

| Methyl 2-methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylate | Variation in ester group influencing biological activity |

| 2-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid | Lacks ethyl group; different solubility and reactivity |

Mechanism of Action

The mechanism of action of 2-Methyl-4,5,6,7-tetrahydroindazole-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger therapeutic responses .

Comparison with Similar Compounds

4,5,6,7-Tetrahydro-1H-indazole-6-carboxylic Acid (CAS: 1354950-72-3)

- Molecular Formula : C₈H₁₀N₂O₂

- Key Differences : Lacks the methyl group at position 2, resulting in reduced steric hindrance and altered lipophilicity.

- Applications : Used as a building block in drug discovery due to its simpler scaffold, but its reduced hydrophobicity limits membrane permeability compared to the methylated analog .

Ethyl 3,6-Dihydroxy-6-Methyl-4-Phenyl-4,5,6,7-Tetrahydro-1H-Indazole-5-Carboxylate

- Molecular Formula : C₁₈H₂₂N₂O₅

- Key Differences : Incorporates hydroxy, phenyl, and ethyl ester groups, enhancing hydrogen-bonding capacity and steric bulk.

Functional Analogs

Nitroimidazole Derivatives (e.g., Metronidazole, Dimetridazole)

- Key Differences : Contain nitro groups on an imidazole ring instead of a tetrahydroindazole core.

- Biological Activity: Exhibit potent antimicrobial and antiparasitic effects via nitro group reduction, a mechanism absent in non-nitrogenated tetrahydroindazoles. However, tetrahydroindazole derivatives like the target compound show lower cytotoxicity in preliminary assays .

Physicochemical Properties

*logP: Octanol-water partition coefficient (predicted via computational models).

Biological Activity

2-Methyl-4,5,6,7-tetrahydroindazole-6-carboxylic acid is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the indazole family, characterized by its fused ring structure. The presence of the carboxylic acid functional group suggests potential interactions with biological targets.

Antimicrobial Activity

Research indicates that this compound has demonstrated antimicrobial properties. It has been investigated for its efficacy against various bacterial strains. The mechanism is believed to involve the inhibition of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth.

Anti-inflammatory Effects

In studies assessing anti-inflammatory activity, related compounds in the tetrahydroindazole series have shown promising results. For instance, 1-aryl derivatives exhibited significant anti-inflammatory effects in animal models, suggesting that this compound may also possess similar properties . The exact mechanism may involve modulation of inflammatory cytokines or direct inhibition of inflammatory mediators.

Anticancer Properties

The compound's potential as an anticancer agent has been explored in various studies. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving caspase activation and mitochondrial pathway engagement. For example, structural analogs have demonstrated IC50 values in the low micromolar range against several cancer cell lines including MCF7 (breast cancer) and HCT116 (colon cancer) .

The biological activity of this compound likely stems from its ability to interact with specific molecular targets within cells. This may include:

- Enzyme Inhibition : Compounds in this class may inhibit key enzymes involved in metabolic pathways critical for cell growth and proliferation.

- Receptor Interaction : The carboxylic acid group can facilitate binding to various receptors or enzymes, altering their activity and triggering downstream signaling pathways.

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 2-methyl-4,5,6,7-tetrahydroindazole-6-carboxylic acid?

- Methodology : The compound is synthesized via condensation reactions under reflux conditions using acetic acid (AcOH) as a catalyst. For example, 3-formyl-1H-indole-2-carboxylic acid derivatives react with aminothiazolones or thiourea derivatives in the presence of sodium acetate to form tetrahydroindazole scaffolds. Optimization of reaction time (3–5 hours) and stoichiometric ratios (1.0–1.1 equiv) is critical for yield improvement .

- Key Techniques : Monitor reaction progress via TLC or HPLC. Purify using column chromatography (e.g., ethyl acetate/hexane gradients) .

Q. How is the structural characterization of this compound performed?

- Methodology : Use a combination of spectroscopic and crystallographic techniques:

- NMR : Analyze and spectra to confirm substituent positions and ring saturation (e.g., chemical shifts for methyl groups at δ 1.2–1.5 ppm and carboxylic protons at δ 12–14 ppm) .

- X-ray Crystallography : Determine bond angles (e.g., O1–C13–O2 = 123.97°) and torsion angles to resolve stereochemistry .

- IR Spectroscopy : Identify functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm) .

Advanced Research Questions

Q. How can enantiomeric resolution of this compound be achieved?

- Methodology : Utilize chiral chromatography (e.g., Chiralpak® columns) or diastereomeric salt formation with resolving agents like L-tartaric acid. Evidence from analogous benzothiazole derivatives shows that asymmetric carbons in the tetrahydroindazole core allow enantiomer separation via these methods .

Q. What strategies address contradictory biological activity data in pharmacological studies?

- Methodology :

- Comparative Assays : Use standardized in vitro models (e.g., COX-2 inhibition or opioid receptor binding) to validate antinociceptive activity. Discrepancies in reported activities (e.g., antinociceptive vs. antimicrobial) may arise from assay conditions or impurity profiles .

- Structural-Activity Relationship (SAR) Analysis : Introduce substituents (e.g., fluorination at the methyl group) to evaluate how electronic effects modulate activity. Fluorinated analogs of related indolecarboxamides show enhanced potency in leukotriene antagonism .

Q. How can computational methods enhance the design of derivatives with improved activity?

- Methodology :

- QSAR Modeling : Corrogate experimental IC values with descriptors like logP, polar surface area, and H-bonding capacity to predict bioavailability.

- Docking Simulations : Map interactions between the carboxylic acid moiety and target proteins (e.g., HIV protease or cyclooxygenase) using software like AutoDock Vina. Studies on benzothiazole carboxylates highlight the importance of hydrophobic pockets in binding affinity .

Methodological Considerations for Data Reproducibility

Q. What analytical validations ensure purity in synthetic batches?

- Methodology :

- HPLC : Use C18 columns with UV detection (λ = 254 nm) to achieve >95% purity. Mobile phases of acetonitrile/water (0.1% TFA) are effective for polar derivatives .

- Elemental Analysis : Confirm C, H, N percentages within ±0.3% of theoretical values to rule out solvate formation .

Q. How are solvent effects managed during crystallization?

- Methodology : Screen solvents (e.g., ethanol, acetone) using slow evaporation techniques. Hydrate formation, as observed in ethyl tetrahydroindazole carboxylates, requires controlled humidity during crystallization to avoid polymorphic variations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.